molecular formula C19H17NO5 B12204957 N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12204957
M. Wt: 339.3 g/mol
InChI Key: OCZDWUODLJNATO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, a carboxamide group, and dimethoxyphenyl and methyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like EDCI.HCl and DMAP .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins involved in cell growth and proliferation, leading to its potential anticancer effects. Additionally, its antioxidant and anti-inflammatory properties contribute to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core and carboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO5/c1-11-4-6-15-13(8-11)14(21)10-18(25-15)19(22)20-12-5-7-16(23-2)17(9-12)24-3/h4-10H,1-3H3,(H,20,22)

InChI Key

OCZDWUODLJNATO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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